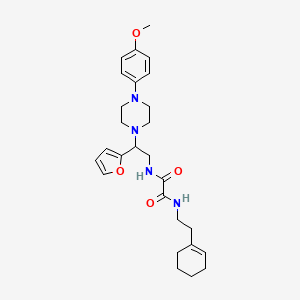
(2R)-2-(3-Ethylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-Ethylphenyl)propan-1-ol is a chiral alcohol that has been widely used in scientific research due to its unique properties. It is a white crystalline solid with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol. This compound is also known as 3-ethylphenylisopropanol, and it has several applications in the field of organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (2R)-2-(3-Ethylphenyl)propan-1-ol is not well understood. However, it is believed to interact with specific receptors in the body, leading to the activation or inhibition of various biological processes.
Biochemical and Physiological Effects:
(2R)-2-(3-Ethylphenyl)propan-1-ol has been shown to have several biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and antipyretic properties. It has also been shown to have sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-(3-Ethylphenyl)propan-1-ol in lab experiments is its chiral nature. This compound can be used as a chiral auxiliary in the synthesis of chiral pharmaceuticals, which is essential for the development of drugs with high potency and low toxicity. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2-(3-Ethylphenyl)propan-1-ol. One of the areas that require further investigation is the mechanism of action of this compound. Understanding the mechanism of action will help in the development of drugs with higher efficacy and lower toxicity. Another area of research is the synthesis of new chiral compounds using (2R)-2-(3-Ethylphenyl)propan-1-ol as a chiral auxiliary. This will help in the development of new drugs with unique properties and higher potency. Additionally, further research is needed to explore the potential of (2R)-2-(3-Ethylphenyl)propan-1-ol as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of (2R)-2-(3-Ethylphenyl)propan-1-ol can be achieved through several methods. One of the most common methods is through the reduction of 3-ethylphenylacetone using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3-ethylphenylmagnesium bromide with propanal, followed by the reduction of the resulting intermediate with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-Ethylphenyl)propan-1-ol has been used in scientific research for various purposes. One of the most common applications of this compound is in the synthesis of chiral pharmaceuticals. It is used as a chiral auxiliary in the synthesis of several drugs, including anti-inflammatory agents, antihistamines, and antidepressants.
Eigenschaften
IUPAC Name |
(2R)-2-(3-ethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQQENWLQCDJCN-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-Ethylphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


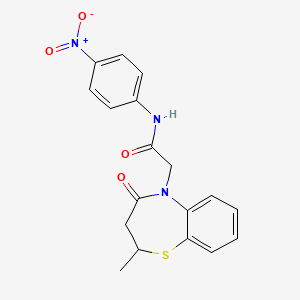
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2960621.png)

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2960623.png)
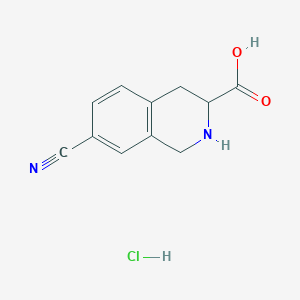
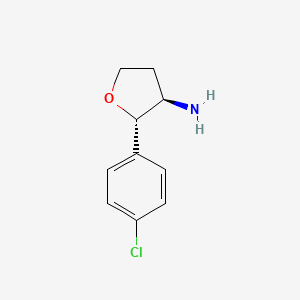

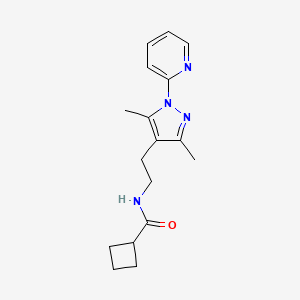
![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2960628.png)
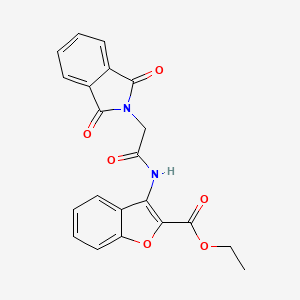

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2960634.png)
